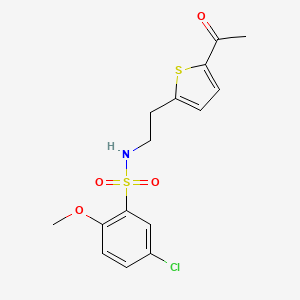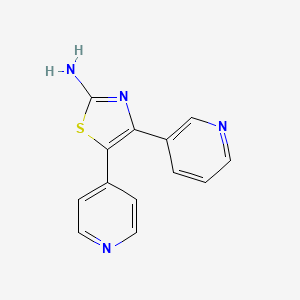
4-Pyridin-3-yl-5-pyridin-4-yl-1,3-thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Pyridin-3-yl-5-pyridin-4-yl-1,3-thiazol-2-amine is a useful research compound. Its molecular formula is C13H10N4S and its molecular weight is 254.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Catalytic Activity
Compounds containing pyridine and thiazole rings, similar to 4-Pyridin-3-yl-5-pyridin-4-yl-1,3-thiazol-2-amine, are significant in the synthesis of complex chemical structures. They often serve as ligands in coordination chemistry, demonstrating the ability to form complexes with metals. This characteristic is crucial for catalytic applications in organic synthesis, including the formation of metal complexes and the design of catalysts for asymmetric synthesis (Boča et al., 2011). Similarly, derivatives of pyrimidine and pyrazole have been employed as optical sensors due to their ability to form coordination as well as hydrogen bonds, making them suitable for sensing applications in various biological and medicinal fields (Jindal & Kaur, 2021).
Biological and Electrochemical Activity
The biological activity of compounds containing pyridine and thiazole structures, like this compound, is another area of interest. These compounds are explored for their potential in biological and electrochemical activities, including antibacterial, anticancer, and anti-inflammatory effects. For instance, pyridine and thiazole derivatives have been examined for their anticancer and anti-inflammatory activities, demonstrating the potential for pharmaceutical applications (Li et al., 2019).
Drug Development and Medicinal Chemistry
In drug development, the structural elements of pyridine and thiazole are integral in the design of new therapeutic agents. These compounds are explored for their pharmacological properties, including their roles as central nervous system (CNS) acting drugs, showcasing the diversity in their application in medicinal chemistry (Saganuwan, 2017).
Mecanismo De Acción
Mode of action
Many compounds containing thiazole and pyridine rings are known to interact with their targets through various types of bonding interactions, including hydrogen bonds and hydrophobic interactions .
Biochemical pathways
Without specific information on “4-Pyridin-3-yl-5-pyridin-4-yl-1,3-thiazol-2-amine”, it’s difficult to say which biochemical pathways it might affect. Thiazole and pyridine derivatives are known to be involved in a wide range of biochemical processes .
Result of action
Thiazole and pyridine derivatives are known to have a wide range of biological activities, including antibacterial, antifungal, antiviral, and antitumor effects .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Thiazole derivatives have been reported to interact with various enzymes, proteins, and other biomolecules . For instance, thiazole analogs can serve as estrogen receptor ligands . The exact nature of these interactions and the specific biomolecules that 4-Pyridin-3-yl-5-pyridin-4-yl-1,3-thiazol-2-amine interacts with remain to be determined.
Cellular Effects
Thiazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propiedades
IUPAC Name |
4-pyridin-3-yl-5-pyridin-4-yl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4S/c14-13-17-11(10-2-1-5-16-8-10)12(18-13)9-3-6-15-7-4-9/h1-8H,(H2,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKMUZGCSDVDJRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(SC(=N2)N)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(4-(2-oxopyrrolidin-1-yl)benzyl)-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2503406.png)
![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(thiazol-4-yl)methanone](/img/structure/B2503408.png)
![3-[(2-chlorophenyl)methyl]-8-(3,5-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2503410.png)

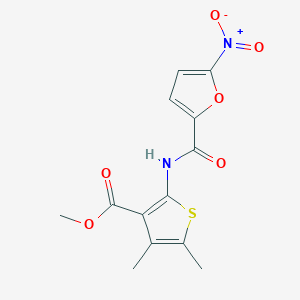


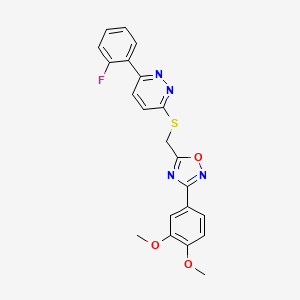
![1-Benzyl-2-[(2,2-dimethyl-1,3-benzodioxol-4-yl)oxymethyl]aziridine](/img/structure/B2503419.png)
![2-methyl-5-(naphthalen-1-ylmethyl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2503420.png)
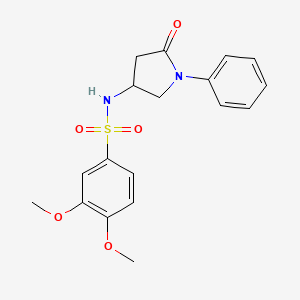
![(5R,7S)-5,7-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2503423.png)
![1-[1-(2-Fluorophenyl)sulfonylazetidin-3-yl]-2-propan-2-ylbenzimidazole](/img/structure/B2503426.png)
